

Application Notes and Protocols for Omeprazole-N-oxide Powder

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Omeprazole-N-oxide**

Cat. No.: **B194791**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines for the proper handling, storage, and use of **Omeprazole-N-oxide** powder in a research and development setting. Adherence to these protocols is crucial for maintaining the integrity of the compound and ensuring the accuracy and reproducibility of experimental results.

Introduction

Omeprazole-N-oxide is a metabolite of the proton pump inhibitor Omeprazole and is also considered a potential impurity in Omeprazole preparations.^{[1][2]} It is a white to off-white solid.^[3] As a key reference standard in pharmaceutical research, understanding its chemical and physical properties is essential for its correct handling and for obtaining reliable analytical data.^[1]

Physicochemical Properties

A summary of the key physicochemical properties of **Omeprazole-N-oxide** is presented in the table below.

Property	Value	References
Chemical Name	6-methoxy-2-[(4-methoxy-3,5-dimethyl-1-oxido-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole	[4]
Molecular Formula	C ₁₇ H ₁₉ N ₃ O ₄ S	[4]
Molecular Weight	361.4 g/mol	[4][5]
CAS Number	176219-04-8	[4]
Appearance	White to off-white solid	[3]
Purity	≥98%	[4]
UV/Vis. (λ _{max})	272, 303 nm	[4]
Melting Point	173-175°C	[6]

Safety, Handling, and Storage

3.1. Safety Precautions

Omeprazole-N-oxide should be handled with care. It is classified as harmful if swallowed and may cause serious eye irritation.[5] It is recommended to handle the powder in a well-ventilated area, preferably in a chemical fume hood, and to use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4][7] Avoid inhalation of the powder and contact with skin and eyes.[4]

3.2. Storage Conditions

Omeprazole-N-oxide is sensitive to light, heat, and moisture.[8][9] For long-term storage, the compound should be stored at -20°C.[4] Under these conditions, it is reported to be stable for at least four years.[4] The container should be tightly sealed to prevent moisture uptake.

3.3. Handling of Powder

Given that Omeprazole sodium is hygroscopic, **Omeprazole-N-oxide** powder should be handled as a potentially hygroscopic material.^[8]

- Weighing: To minimize moisture absorption, weighing should be performed as quickly as possible in an environment with controlled humidity. If a low-humidity environment is not available, consider using a glove box with a desiccant.
- Aliquoting: For frequent use, it is advisable to aliquot the powder into smaller, single-use vials to avoid repeated opening and closing of the main stock container.

Solubility and Solution Preparation

Omeprazole-N-oxide is soluble in dimethyl sulfoxide (DMSO) at a concentration of approximately 1 mg/mL.^[4] It is also reported to be slightly soluble in methanol.

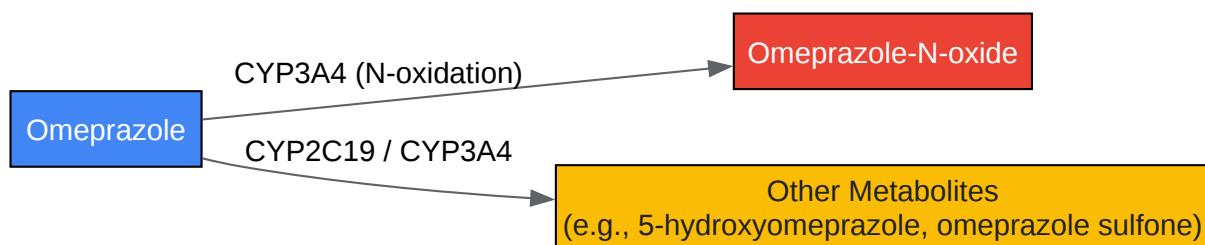
Protocol for Preparation of a 1 mg/mL Stock Solution in DMSO:

- Allow the vial of **Omeprazole-N-oxide** powder to equilibrate to room temperature before opening to minimize condensation.
- Weigh the desired amount of powder using a calibrated analytical balance.
- Add the appropriate volume of anhydrous DMSO to the powder to achieve a final concentration of 1 mg/mL.
- To aid dissolution, the solution can be gently vortexed or sonicated.
- It is recommended to purge the solvent with an inert gas, such as nitrogen or argon, before preparing the solution to minimize oxidative degradation.^[4]
- Store the stock solution in a tightly sealed vial at -20°C. For aqueous experimental conditions, further dilutions should be made immediately before use.

Stability

While specific quantitative stability data for **Omeprazole-N-oxide** powder under various stress conditions is not extensively available in the literature, forced degradation studies of

Omeprazole indicate that its derivatives, including the N-oxide, are formed under acidic, basic, oxidative, and photolytic stress.[10][11][12]


Recommended Protocol for a Preliminary Stability Study:

To assess the stability of **Omeprazole-N-oxide** powder, a forced degradation study can be performed according to ICH guidelines.

- Sample Preparation: Accurately weigh samples of **Omeprazole-N-oxide** powder into separate, appropriate containers.
- Stress Conditions:
 - Thermal Stability: Expose the powder to elevated temperatures (e.g., 40°C, 60°C, and 80°C) for a defined period (e.g., 1, 2, and 4 weeks).
 - Humidity: Expose the powder to different relative humidity conditions (e.g., 75% RH and 90% RH) at a controlled temperature (e.g., 25°C or 40°C).
 - Photostability: Expose the powder to a light source according to ICH Q1B guidelines, with a control sample protected from light.[13]
- Analysis: At each time point, analyze the samples using a stability-indicating HPLC method (see Section 7) to quantify the remaining **Omeprazole-N-oxide** and detect the formation of any degradation products.

Metabolic Pathway

Omeprazole is primarily metabolized in the liver by the cytochrome P450 enzymes, specifically CYP2C19 and CYP3A4.[14][15] The formation of **Omeprazole-N-oxide** is a result of the oxidation of the pyridine ring of Omeprazole.

[Click to download full resolution via product page](#)

Metabolic conversion of Omeprazole to **Omeprazole-N-oxide**.

Experimental Protocols

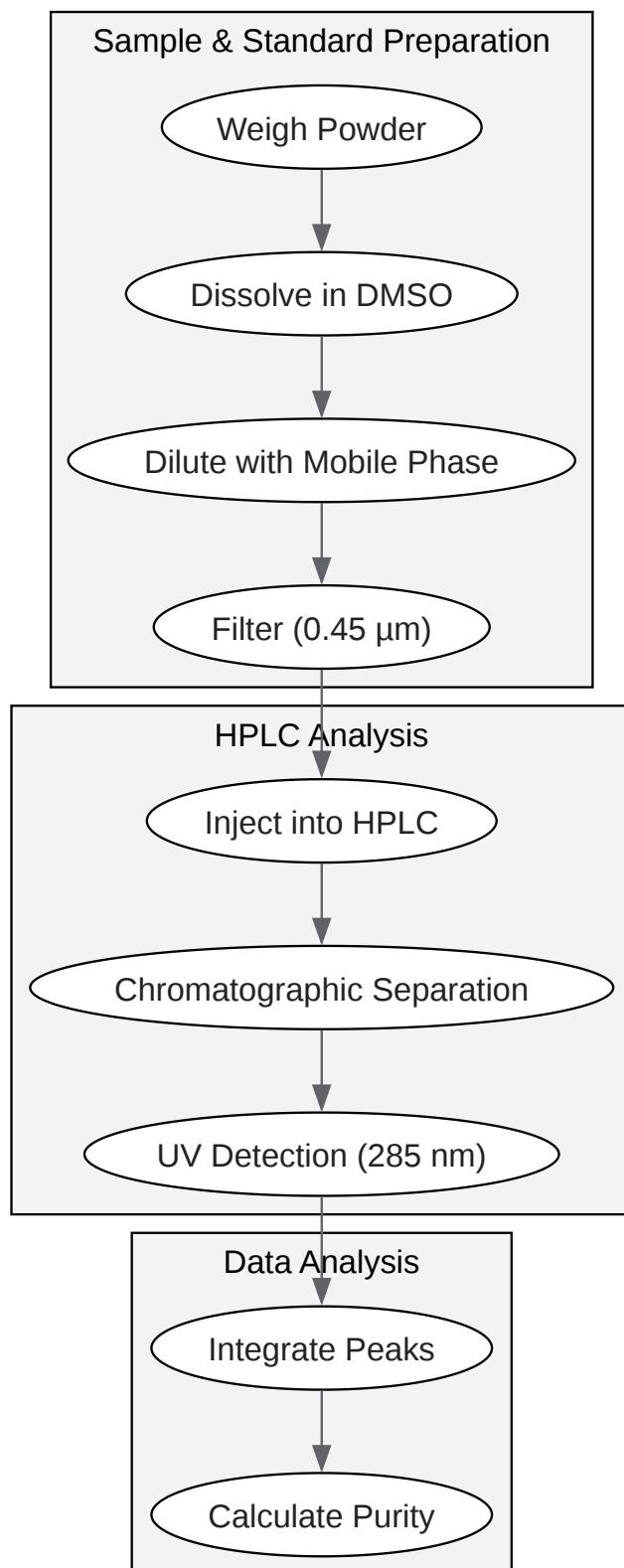
7.1. Purity Determination by High-Performance Liquid Chromatography (HPLC)

The following is a general protocol for a stability-indicating reversed-phase HPLC method adapted from literature for the analysis of Omeprazole and its impurities.[3][10]

Chromatographic Conditions:

Parameter	Condition
Column	C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A	0.05 M Monobasic Potassium Phosphate Buffer (pH adjusted to 7.2)
Mobile Phase B	Acetonitrile
Gradient	Time (min)
0	
15	
20	
25	
Flow Rate	1.0 mL/min
Column Temperature	30°C
Detection	UV at 285 nm
Injection Volume	20 µL

Standard Solution Preparation:


- Prepare a stock solution of **Omeprazole-N-oxide** reference standard in DMSO at a concentration of 1 mg/mL.
- Further dilute the stock solution with the mobile phase to a working concentration (e.g., 10 µg/mL).

Sample Preparation:

- Accurately weigh and dissolve the **Omeprazole-N-oxide** powder sample in DMSO to a known concentration (e.g., 1 mg/mL).
- Dilute the sample solution with the mobile phase to a final concentration within the linear range of the assay.

- Filter the final solution through a $0.45\text{ }\mu\text{m}$ syringe filter before injection.

Workflow for HPLC Purity Analysis:

[Click to download full resolution via product page](#)

Workflow for purity determination of **Omeprazole-N-oxide** by HPLC.

7.2. Hygroscopicity Testing Protocol

This protocol provides a general procedure for assessing the hygroscopicity of **Omeprazole-N-oxide** powder.

- Initial Weighing: Accurately weigh a sample of the powder (approximately 10-20 mg) in a tared, shallow weighing bottle.
- Drying: Dry the sample to a constant weight in a desiccator over a suitable drying agent (e.g., phosphorus pentoxide) at room temperature.
- Exposure to Humidity: Place the weighing bottle with the dried sample in a controlled humidity chamber (e.g., 25°C and 80% relative humidity).
- Weight Measurement: At predetermined time intervals (e.g., 24, 48, 72 hours), remove the sample from the chamber and immediately weigh it.
- Calculation: Calculate the percentage of water absorbed by the powder at each time point.
- Classification: Based on the percentage of water absorbed, the hygroscopicity can be classified according to pharmacopeial standards.

Disposal

Dispose of **Omeprazole-N-oxide** waste according to local, state, and federal regulations for chemical waste. It is recommended to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Omeprazole-N-oxide | C17H19N3O4S | CID 10992053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. molnar-institute.com [molnar-institute.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A Single Gradient Stability-Indicating Reversed-Phase LC Method for the Estimation of Impurities in Omeprazole and Domperidone Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Identification and structural characterization of the stress degradation products of omeprazole using Q-TOF-LC-ESI-MS/MS and NMR experiments: evaluation of the toxicity of the degradation products - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. ema.europa.eu [ema.europa.eu]
- 13. diva-portal.org [diva-portal.org]
- 14. impactfactor.org [impactfactor.org]
- 15. farmaciajournal.com [farmaciajournal.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Omeprazole-N-oxide Powder]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b194791#handling-and-storage-of-omeprazole-n-oxide-powder>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com